2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone
CAS No.: 924872-34-4
Cat. No.: VC5118632
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924872-34-4 |
|---|---|
| Molecular Formula | C16H19N3O5S |
| Molecular Weight | 365.4 |
| IUPAC Name | 6,7-dimethoxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H19N3O5S/c1-22-12-7-10-11(8-13(12)23-2)17-16(18-15(10)21)25-9-14(20)19-3-5-24-6-4-19/h7-8H,3-6,9H2,1-2H3,(H,17,18,21) |
| Standard InChI Key | MPEZVVLVGJOQNX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3)OC |
Introduction
2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone is a synthetic compound belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This particular compound exhibits potential therapeutic applications due to its unique structural features, which include a morpholino group and a thioether linkage.
Synthesis and Reaction Conditions
The synthesis of 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone typically involves several steps using starting materials such as quinazoline derivatives and morpholinoethanone. The reaction conditions often include solvents like ethanol or dimethylformamide and may require catalysts or bases to facilitate the reactions. Yield optimization and purification methods such as recrystallization or chromatography are commonly employed to isolate the final product.
Potential Applications and Mechanism of Action
Preliminary studies suggest that this compound may inhibit certain kinases or enzymes involved in cell signaling pathways, potentially leading to reduced cell proliferation or enhanced apoptosis in cancer cells. Its mechanism of action involves interaction with specific biological targets, likely through binding interactions that modulate enzyme activity or receptor functions.
Research Findings and Future Directions
Research into 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone focuses on its potential applications in medicinal chemistry, particularly in developing new therapeutic agents for cancer treatment due to its biological activity profile. Additionally, it may serve as a lead compound for designing derivatives with improved efficacy and selectivity against specific biological targets.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone | C14H18N2O3S | 298.36 g/mol | Anti-cancer, anti-inflammatory |
| 2-((6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid | C12H12N2O5S | 296.30 g/mol | Potential therapeutic applications |
| 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one | C11H11NO | 221.21 g/mol | Starting material for quinazoline derivatives |
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